molecular formula C6H9NO3 B2667623 (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 952345-00-5

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B2667623
CAS RN: 952345-00-5
M. Wt: 143.142
InChI Key: SHLYZEAOVWVTSW-SCSAIBSYSA-N
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Description

“®-1-methyl-5-oxopyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 952345-00-5 . It has a molecular weight of 143.14 and its IUPAC name is ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “®-1-methyl-5-oxopyrrolidine-2-carboxylic acid” is 1S/C6H9NO3/c1-7-4 (6 (9)10)2-3-5 (7)8/h4H,2-3H2,1H3, (H,9,10)/t4-/m1/s1 . The InChI key is SHLYZEAOVWVTSW-SCSAIBSYSA-N .


Physical And Chemical Properties Analysis

“®-1-methyl-5-oxopyrrolidine-2-carboxylic acid” is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

Catalytic Processes

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives have been explored in catalytic processes. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrates the potential of carboxylic acids as traceless activators for synthesizing substituted pyridines with high regioselectivity, highlighting the application of such compounds in facilitating complex organic transformations (Neely & Rovis, 2014).

Synthesis of Chiral Compounds

The ability of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives to act as chiral resolving agents and discriminating agents in chemical synthesis has been documented. These enantiomers have been used for the chromatographic separation of diastereomeric amides and esters, as well as for the enantioselective reduction of prochiral imines, showcasing their significant role in producing chiral compounds with high purity (Piwowarczyk et al., 2008).

Pharmaceutical Applications

Several studies have focused on the synthesis and evaluation of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives for potential antibacterial and antitumor activities. A notable example is the development of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which were synthesized as potential antibacterial drugs. These compounds exhibited moderate to good activity against various gram-positive and gram-negative bacteria, indicating their potential application in developing new antibacterial agents (Devi et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

(2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYZEAOVWVTSW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

CAS RN

952345-00-5
Record name (2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
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